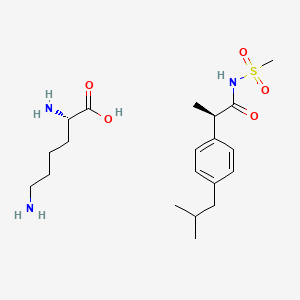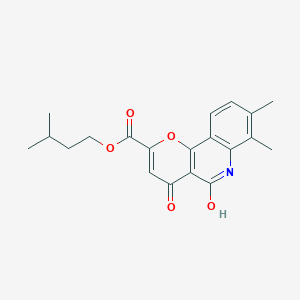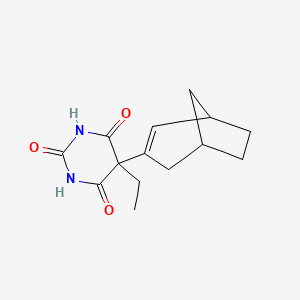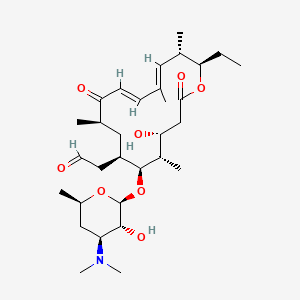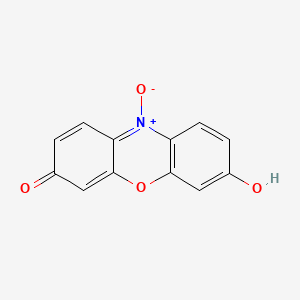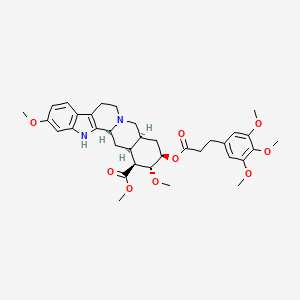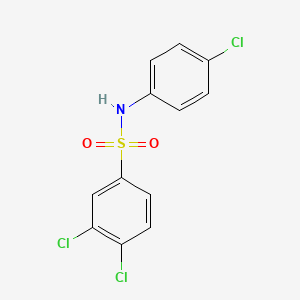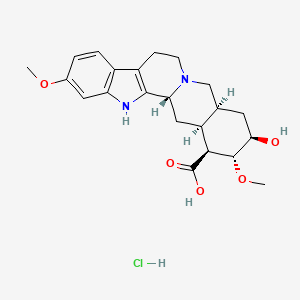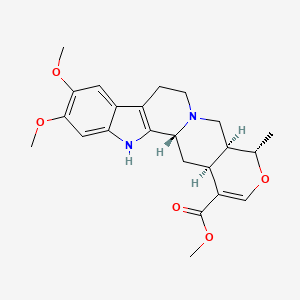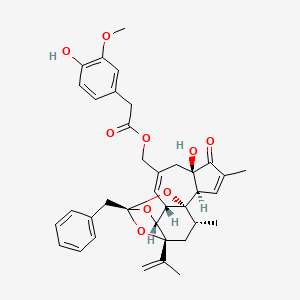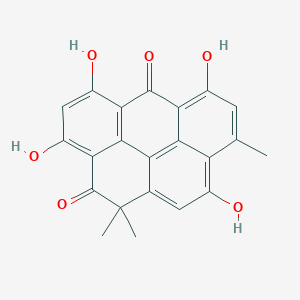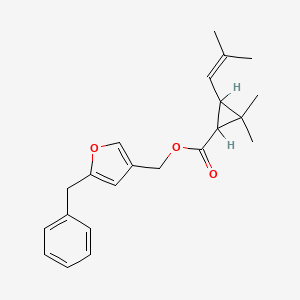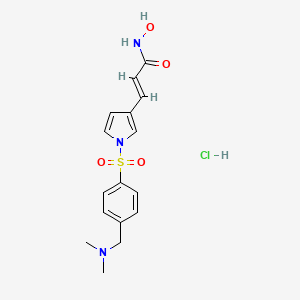
Rhodamine 123
Overview
Description
Rhodamine 123 (chloride) is a fluorescent dye belonging to the rhodamine family. It is widely used in various scientific fields due to its unique properties, such as high fluorescence quantum yield and photostability. The compound is often utilized as a tracer dye in water to determine flow rates and directions, and it is extensively employed in biotechnology applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy .
Mechanism of Action
Target of Action
Rhodamine 123 primarily targets the mitochondria in cells . It is a substrate of P-glycoprotein (Pgp) , which is usually overexpressed in cancer cells . Pgp is an adenosine triphosphate binding cassette transporter that plays a crucial role in drug pharmacokinetics by actively effluxing their substrates at barrier interfaces .
Mode of Action
This compound binds to the mitochondrial membranes and inhibits transport processes, especially the electron transport chain . This interaction slows down cellular respiration . It is also known to inhibit the function of FoF1-ATPase, a key enzyme in mitochondrial bioenergetics .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting this pathway, this compound disrupts the normal process of cellular respiration, affecting the production of ATP, the main energy currency of the cell .
Pharmacokinetics
This compound is known to cross biological barriers such as the blood-brain barrier and the placental barrier . The transfer of this compound from blood to brain and cerebrospinal fluid (CSF) decreases with age . It is also actively effluxed by P-glycoprotein, affecting its distribution within the body .
Result of Action
The inhibition of mitochondrial function by this compound leads to a decrease in intracellular pH and an increase in intracellular free magnesium . These changes can inhibit the activity of several glycolytic enzymes, interfering with cytoplasmic ATP generation and leading to cell death . It is selectively toxic to carcinoma cells while having little effect on nontumorigenic epithelial cells .
Action Environment
The action of this compound is influenced by the polarization of cellular membranes . Its accumulation in membranes is dependent on membrane polarization . Therefore, changes in the cellular environment that affect membrane polarization could potentially influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Rhodamine 123 is known to interact with various biomolecules, particularly within the mitochondria . It is a substrate for P-glycoprotein (Pgp), a protein that plays a crucial role in drug transport and resistance . This compound’s interaction with Pgp and other biomolecules is essential for its function as a mitochondrial probe .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by affecting mitochondrial membrane potential . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its interactions with mitochondria and its role as a substrate for Pgp .
Molecular Mechanism
The mechanism of action of this compound involves its binding to mitochondrial membranes, inhibiting transport processes, especially the electron transport chain, thus slowing down cellular respiration . It is also a substrate of P-glycoprotein (Pgp), which is usually overexpressed in cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that the transfer of this compound into the brain of infant rats was significantly higher than into adult brain, indicating that the dosage can influence the effects of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors within these pathways, particularly those associated with mitochondrial function .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner dependent on membrane polarization . It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria . This localization and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodamine 123 (chloride) can be synthesized through a multi-step process involving the condensation of 3-aminophenol with phthalic anhydride, followed by the reaction with formaldehyde and subsequent quaternization with methyl chloride. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable solvent, such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Rhodamine 123 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered fluorescence properties.
Reduction: Reduction reactions can modify the functional groups on the rhodamine core, affecting its fluorescence characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various rhodamine derivatives with modified fluorescence properties, which can be tailored for specific applications in scientific research .
Scientific Research Applications
Rhodamine 123 (chloride) has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Rhodamine B
- Rhodamine 6G
- Rhodamine 101
- Basic Violet 11
Comparison: Rhodamine 123 (chloride) is unique among these compounds due to its specific binding to mitochondrial membranes and its use as a functional reporter for P-glycoprotein. While other rhodamine derivatives also exhibit fluorescence properties, this compound (chloride) is particularly valued for its high fluorescence quantum yield and photostability, making it a preferred choice for applications requiring precise and reliable fluorescence measurements .
Properties
CAS No. |
62669-70-9 |
|---|---|
Molecular Formula |
C21H19ClN2O4 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate;hydrate;hydrochloride |
InChI |
InChI=1S/C21H16N2O3.ClH.H2O/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;/h2-11,22H,23H2,1H3;1H;1H2 |
InChI Key |
SEXIURXGNASJRB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.Cl |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
62669-70-9 |
physical_description |
Red to brown powder; [Acros Organics MSDS] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rhodamine 123; R 22420; R 302; RH 123. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


